2-(2-Bromobenzene-1-sulfinyl)acetamide
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Overview
Description
2-(2-Bromobenzene-1-sulfinyl)acetamide is an organic compound that features a bromobenzene ring substituted with a sulfinyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzene-1-sulfinyl)acetamide typically involves the reaction of 2-bromobenzenesulfinyl chloride with acetamide. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfinyl and acetamide groups. The general reaction scheme is as follows:
Starting Materials: 2-bromobenzenesulfinyl chloride and acetamide.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzene-1-sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-(2-Bromobenzene-1-sulfonyl)acetamide.
Reduction: Formation of 2-(2-Hydroxybenzene-1-sulfinyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromobenzene-1-sulfinyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzene-1-sulfinyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzene-1-sulfinyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzene-1-sulfinyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodobenzene-1-sulfinyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromobenzene-1-sulfinyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chlorine, fluorine, and iodine analogs
Properties
CAS No. |
87852-69-5 |
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Molecular Formula |
C8H8BrNO2S |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfinylacetamide |
InChI |
InChI=1S/C8H8BrNO2S/c9-6-3-1-2-4-7(6)13(12)5-8(10)11/h1-4H,5H2,(H2,10,11) |
InChI Key |
ADFSMHAELAXAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)CC(=O)N)Br |
Origin of Product |
United States |
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